![molecular formula C23H18N4O2S B2503353 4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide CAS No. 1251601-06-5](/img/structure/B2503353.png)

4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide is a structurally complex benzamide derivative. Benzamide derivatives are known for their diverse biological activities and have been the subject of various studies in medicinal chemistry. They often serve as key frameworks for the development of new therapeutic agents due to their ability to interact with biological targets .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. In the case of 4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide, the synthesis would likely involve a multi-step reaction sequence, starting with the formation of the core benzamide structure followed by the introduction of the ethoxy and tetrahydrofuran-2-ylmethylamino groups. Similar synthetic approaches have been described for related compounds, where the introduction of various substituents has been achieved through reactions such as N-alkylation, amidation, and reductive amination .

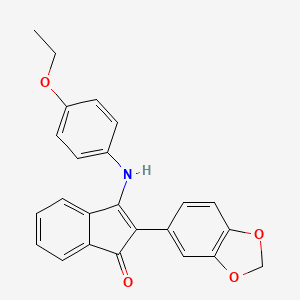

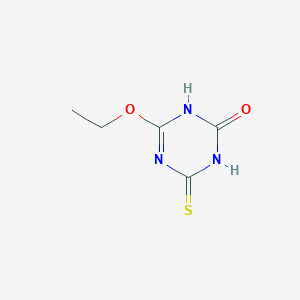

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of substituents on the benzamide core can significantly influence the compound's binding affinity and selectivity towards biological targets. For instance, the introduction of heteroaryl groups has been shown to enhance histone deacetylase inhibition, a property that is beneficial for anticancer activity . The ethoxy and tetrahydrofuran-2-ylmethylamino groups in the compound of interest would likely contribute to its overall conformation and electronic properties, potentially affecting its interaction with biological receptors.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, which can lead to the formation of the corresponding carboxylic acid and amine. They can also participate in electrophilic aromatic substitution reactions if the benzamide core is activated by electron-donating groups. The specific chemical reactions of 4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide would depend on the reactivity of the substituents and the conditions under which the compound is subjected .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's acidity and basicity. For example, the introduction of an ethoxy group can increase the electron density on the benzamide core, potentially affecting its hydrogen bonding capability and solubility in organic solvents. The tetrahydrofuran-2-ylmethylamino group could also impart steric effects, influencing the compound's crystallinity and melting point .

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

- Anti-Inflammatory and Analgesic Agents: Novel heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential applications in medicinal chemistry for the treatment of inflammation-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

- Novel Triazole Derivatives: The synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities were explored, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

- Schiff Base Compounds in Corrosion Inhibition: A Schiff base derivative with multiple pyridine rings demonstrated effective corrosion inhibition on mild steel in hydrochloric acid media, showcasing the potential of similar compounds in industrial applications to protect metals against corrosion (Ji, Xu, Gong, Zhang, Jin, Ning, Meng, Yang, & Chen, 2016).

Nonlinear Optical (NLO) Properties

- DFT Studies on NLO Activities: The nonlinear optical properties of derivatives were investigated using density functional theory, indicating significant NLO activities and suggesting potential applications in the development of NLO materials (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. This can include toxicity, flammability, and disposal considerations.

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or other research that could be conducted to learn more about it.

Please note that without specific information on the compound , this is a general guide and may not apply in all cases. For detailed analysis, it’s best to consult a chemistry textbook or a professional chemist.

properties

IUPAC Name |

2-(4-methylphenyl)-3-oxo-N-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S/c1-14-4-7-16(8-5-14)27-23(29)19-13-24-20-9-6-15(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-30-17/h2-11,13,26H,12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUMPAFWUKNKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2503275.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)

![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)

![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)